6-Chloropyridine-3,4-diamine hydrochloride

Descripción general

Descripción

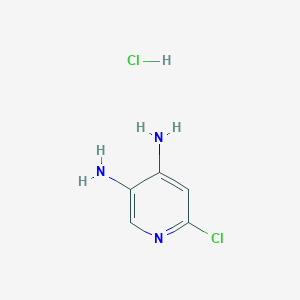

6-Chloropyridine-3,4-diamine hydrochloride is a heterocyclic organic compound featuring a pyridine ring substituted with chlorine at the 6-position and amino groups at the 3- and 4-positions, forming a diamine structure. The hydrochloride salt enhances its stability and solubility in polar solvents. This compound is identified by multiple CAS numbers, including 2604-40-2 (as a 2:3 hydrochloride salt) and 1187830-92-7, reflecting variations in salt stoichiometry or synthesis conditions . It is used in biochemical research, particularly in studies involving purine nucleoside phosphorylase, an enzyme relevant to nucleotide metabolism .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloropyridine-3,4-diamine hydrochloride typically involves the chlorination of pyridine derivatives followed by amination. One common method includes the reaction of 6-chloropyridine with ammonia or amines under controlled conditions to introduce the amino groups at the 3rd and 4th positions. The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chlorination and amination processes. These processes are optimized for efficiency and cost-effectiveness, often using continuous flow reactors and automated systems to control reaction parameters. The final product is then purified through crystallization or distillation to achieve the desired purity levels.

Análisis De Reacciones Químicas

Types of Reactions

6-Chloropyridine-3,4-diamine hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.

Reduction: Reduction reactions can convert the compound into different amine derivatives.

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted pyridine derivatives, which can be further utilized in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

6-Chloropyridine-3,4-diamine hydrochloride is primarily utilized as an intermediate in the synthesis of various pharmaceutical agents. Its applications include:

- Synthesis of Anticancer Agents :

- Antimicrobial Activity :

- CNS Drug Development :

Agrochemical Applications

The compound also finds relevance in the agricultural sector:

- Pesticide Development :

- Fungicides :

Case Study 1: Synthesis of Anticancer Agents

A study published in a peer-reviewed journal demonstrated the synthesis of a series of compounds based on this compound that exhibited significant cytotoxicity against various cancer cell lines. The modifications involved introducing different substituents on the amine groups to enhance biological activity.

Case Study 2: Antimicrobial Efficacy

Another research project focused on evaluating the antimicrobial efficacy of synthesized derivatives of this compound against Escherichia coli and Staphylococcus aureus. The results indicated that specific derivatives displayed potent antibacterial activity, suggesting potential applications in developing new antibiotics.

Mecanismo De Acción

The mechanism of action of 6-Chloropyridine-3,4-diamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino groups and chlorine atom on the pyridine ring allow the compound to form hydrogen bonds and other interactions with target molecules, modulating their activity. These interactions can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following analysis compares 6-chloropyridine-3,4-diamine hydrochloride with structurally or functionally related compounds, focusing on molecular features, applications, and physicochemical properties.

Structural Analogues

2.1.1 Pyridine Derivatives

Key Differences :

- Ring structure : Pyridine (one N atom) vs. pyridazine (two adjacent N atoms). Pyridazine derivatives exhibit stronger electron-withdrawing effects, altering reactivity in cross-coupling reactions .

- Substituent positions : The diamine group’s placement (C3,4 vs. C2,3) affects hydrogen-bonding capacity and coordination with metal catalysts .

2.1.2 Pyrimidine Derivatives

Key Differences :

- Aromatic system : Pyrimidine’s dual N atoms increase polarity compared to pyridine, impacting solubility and binding affinity in pharmaceutical targets .

Functional Analogues

2.2.1 Chlorinated Diamines in Drug Development

- 6-Chloropurine (CAS 1034-39-5): A purine derivative with Cl at C4. Unlike 6-chloropyridine-3,4-diamine, it is used in anticancer and antiviral therapies due to its ability to disrupt DNA synthesis .

- 6-Chloropyridine-3-carboxamide (CAS 433336-90-4): Features a carboxamide group instead of diamine, enabling hydrogen bonding in kinase inhibitors .

2.2.2 Hydrochloride Salts

- C-(6-Chloro-pyridin-3-yl)-Methylamine hydrochloride (CAS 153471-65-9): A pyridine derivative with a methylamine sidechain. The hydrochloride salt improves bioavailability in central nervous system drug candidates .

Key Insights :

- The hydrochloride form of 6-chloropyridine-3,4-diamine offers superior aqueous solubility, making it preferable for biological assays .

- Pyridazine and pyrimidine analogues decompose at lower temperatures due to weaker aromatic stabilization .

Notes on Discrepancies and Limitations

- CAS Number Variations : Discrepancies in CAS numbers (e.g., 2604-40-2 vs. 1187830-92-7) may arise from differences in salt stoichiometry or hydration states. Further analytical validation (e.g., X-ray crystallography) is required .

- Safety Data : While safety data for direct analogues (e.g., 2-chloro-6-methylpyrimidine-4-carboxylic acid) emphasize glovebox handling, specific toxicological studies on this compound are lacking .

Actividad Biológica

6-Chloropyridine-3,4-diamine hydrochloride (CAS Number: 1187830-92-7) is a chemical compound characterized by its molecular formula . It features a pyridine ring with amino groups at the 3rd and 4th positions and a chlorine atom at the 6th position. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. The compound has been evaluated against various bacterial strains, demonstrating effectiveness in inhibiting growth. The precise mechanism of action is believed to involve interference with bacterial cell wall synthesis or function, although specific pathways remain to be fully elucidated.

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. Notably, it has shown cytotoxic effects against various cancer cell lines, including hypopharyngeal tumor cells. In comparative studies, it exhibited better cytotoxicity than standard reference drugs like bleomycin . The mechanism of action appears to involve the induction of apoptosis and modulation of key signaling pathways related to cell proliferation and survival.

Case Study: Cytotoxic Effects

In a study involving FaDu hypopharyngeal tumor cells, this compound was tested for its ability to induce apoptosis. The results indicated a dose-dependent increase in cell death, suggesting that the compound could serve as a lead structure for developing new anticancer agents .

The biological activity of this compound is attributed to its structural features that allow it to interact with specific molecular targets. The amino groups facilitate hydrogen bonding with enzymes or receptors, potentially leading to inhibition of enzymatic activity or alteration of signal transduction pathways.

Comparative Analysis with Related Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| This compound | C5H6ClN3·HCl | Antimicrobial and anticancer properties |

| 6-Chloropyridine-2,4-diamine hydrochloride | C5H7ClN4·HCl | Exhibits significant biological activity; enzyme inhibition |

| 4-Chloro-2,6-diaminopyrimidine | C4H5ClN4 | Similar structure; used in pharmaceuticals |

Structure-Activity Relationships

The structural characteristics of this compound contribute to its biological activity. The presence of chlorine and amino groups enhances its reactivity and ability to interact with biological targets. This relationship underscores the importance of molecular design in drug development.

Research Findings

Recent studies have focused on synthesizing derivatives of this compound to enhance its biological activity. Variations in substitution patterns have been explored to optimize potency against cancer cells and improve selectivity for specific molecular targets.

Key Research Highlights

- Cytotoxicity Studies : Demonstrated significant cell death in cancer models.

- Enzyme Inhibition : Potential inhibition of kinases involved in cancer progression.

- Antimicrobial Efficacy : Effective against multiple bacterial strains.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-chloropyridine-3,4-diamine hydrochloride, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution of 6-chloropyridine derivatives with ammonia or via catalytic hydrogenation of nitro intermediates. For example, in one protocol, intermediates like 6-chloro-3,4-dinitropyridine are reduced under hydrogen pressure (5–10 atm) using palladium on carbon (5% w/w) in ethanol at 50–60°C, achieving >85% yield . Purity is optimized by controlling reaction time (6–8 hours) and pH (neutral to slightly acidic) to minimize by-products like dechlorinated amines. Post-synthesis, recrystallization in ethanol/water (3:1 v/v) enhances purity to ≥98% .

Q. How should researchers characterize the structural integrity of this compound?

- Methodological Answer : Use a combination of:

- 1H-NMR : Peaks at δ 6.8–7.2 ppm (pyridine ring protons) and δ 4.5–5.0 ppm (amine protons) confirm the backbone structure.

- Mass Spectrometry : Exact mass [M+H]+ = 176.03 (calculated using high-resolution MS) validates molecular composition .

- XRD : Crystallographic data (e.g., space group P21/c) confirm the hydrochloride salt formation .

Q. What are the critical storage conditions to ensure compound stability?

- Methodological Answer : Store at 2–8°C in airtight, light-resistant containers under nitrogen to prevent oxidation. Stability studies indicate <5% degradation over 12 months under these conditions. Avoid aqueous solutions at pH >7, as alkaline conditions promote hydrolysis to 6-hydroxypyridine derivatives .

Advanced Research Questions

Q. How does this compound interact with biological systems, particularly in purine metabolism?

- Methodological Answer : The compound acts as a purine nucleoside phosphorylase (PNP) inhibitor, disrupting the salvage pathway. In vitro assays using T-cell lysates show IC50 values of 0.8–1.2 µM. Mechanistically, it competes with inosine for binding to the PNP active site, confirmed via X-ray crystallography (PDB ID: 1V48) . For in vivo studies, administer intraperitoneally at 10 mg/kg in murine models to assess immunosuppressive effects .

Q. What analytical challenges arise when quantifying trace impurities in this compound, and how can they be resolved?

- Methodological Answer : Common impurities include:

- Dechlorinated by-products (e.g., pyridine-3,4-diamine): Detectable via HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient, retention time 4.2 min) with UV detection at 254 nm.

- Oxidation products : Use LC-MS/MS (MRM transition m/z 176→140) to identify N-oxide derivatives. Limit impurities to <0.1% per ICH Q3A guidelines .

Q. How do solvent polarity and temperature affect the compound’s solubility and reactivity in cross-coupling reactions?

- Methodological Answer : Solubility is highest in polar aprotic solvents (e.g., DMF, 120 mg/mL at 25°C). In Suzuki-Miyaura reactions, use Pd(PPh3)4 (2 mol%) and K2CO3 in DMF/H2O (4:1) at 80°C to couple with aryl boronic acids. Reaction yields drop below 60% in less polar solvents (e.g., THF) due to poor solubility .

Q. What contradictory data exist regarding the compound’s toxicity profile, and how can these be addressed experimentally?

- Methodological Answer : While some studies classify it as non-hazardous (EC 1272/2008), others report acute toxicity (LD50 = 320 mg/kg in rats). Resolve discrepancies via:

- Ames Test : Assess mutagenicity (use TA98 strain with S9 metabolic activation).

- In Vitro Cytotoxicity : Measure IC50 in HepG2 cells (typically >100 µM indicates low risk). Update safety protocols based on tiered risk assessments .

Q. Methodological Design and Data Analysis

Q. How to design a stability-indicating assay for this compound under accelerated degradation conditions?

- Protocol :

Forced Degradation : Expose to 40°C/75% RH for 30 days, 0.1 M HCl/NaOH (24 hours), and UV light (1.2 million lux-hours).

HPLC Analysis : Monitor degradation products using a stability-indicating method (e.g., USP <621>).

Kinetic Modeling : Apply Arrhenius equation to predict shelf-life at 25°C .

Q. What computational tools can predict the compound’s pharmacokinetic properties?

- Tools and Workflow :

Propiedades

IUPAC Name |

6-chloropyridine-3,4-diamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6ClN3.ClH/c6-5-1-3(7)4(8)2-9-5;/h1-2H,8H2,(H2,7,9);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHQGTQWOFQFEID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1Cl)N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

2604-40-2 | |

| Record name | 3,4-Pyridinediamine, 6-chloro-, hydrochloride (2:3) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2604-40-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

180.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187830-92-7 | |

| Record name | 3,4-Pyridinediamine, 6-chloro-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187830-92-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.